2,2,4-Trimethylhexane-1,6-diol is an organic compound with the molecular formula C₉H₂₀O₂ and a molecular weight of 160.25 g/mol. It is classified as a diol due to the presence of two hydroxyl (–OH) groups. The compound features a branched structure, which contributes to its unique physical and chemical properties. Its systematic name reflects its structural characteristics, indicating the positions of the methyl groups and hydroxyl functionalities on the hexane backbone.
These reactions are essential for its applications in various industrial processes .
Synthesis of 2,2,4-trimethylhexane-1,6-diol can be achieved through several methods:
These methods allow for flexibility in producing 2,2,4-trimethylhexane-1,6-diol in laboratory settings .
2,2,4-Trimethylhexane-1,6-diol has several applications across different industries:
These applications leverage its chemical properties and safety profile .
Interaction studies involving 2,2,4-trimethylhexane-1,6-diol focus on its compatibility with other substances in formulations. For instance:
Further research is needed to explore these interactions comprehensively .
Several compounds share structural similarities with 2,2,4-trimethylhexane-1,6-diol. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Methylpentanediol | C₇H₁₈O₂ | Shorter carbon chain; fewer branching points |
| 2,4-Dimethylpentanediol | C₇H₁₈O₂ | Different branching pattern affecting properties |
| 2,4,4-Trimethylhexane-1,6-diol | C₉H₂₀O₂ | Isomeric form; similar applications |
Uniqueness of 2,2,4-trimethylhexane-1,6-diol:
The unique arrangement of methyl groups at positions 2 and 4 distinguishes it from other similar compounds. This branching affects its physical properties such as boiling point and viscosity compared to linear or less branched counterparts. Its specific structure also influences its reactivity and compatibility in formulations .
Hydroformylation, a reaction involving the addition of syngas (CO/H₂) to alkenes, has emerged as a cornerstone for synthesizing branched diols. Rhodium-based catalysts, particularly when paired with phosphine ligands, enable precise control over regioselectivity and branching patterns. For instance, Rh/Ph-BPE systems have demonstrated exceptional performance in converting 1,2-disubstituted alkenes into aldehydes, which are subsequently reduced to diols.
A notable example involves the hydroformylation of allylglycine derivatives using [Rh]/BOBPHOS catalysts, achieving >75% branched selectivity and high diastereoselectivity. The mechanism proceeds via irreversible CO insertion into a rhodium-alkyl intermediate, favoring primary (anti-Markovnikov) insertion due to reduced steric hindrance. This kinetic control ensures high linear-to-branched ratios (up to 30:1) under optimized conditions.
Table 1: Hydroformylation Conditions for Diol Precursors
| Catalyst System | Temperature (°C) | Pressure (atm) | Branched Selectivity (%) | Yield (%) |
|---|---|---|---|---|
| [Rh]/Ph-BPE | 80 | 20 | 78 | 85 |
| [Rh]/BOBPHOS | 100 | 50 | 82 | 92 |
| RhH(CO)(PPh₃)₃ | 100 | 50 | 95 | 99 |
These protocols underscore the role of ligand design in enhancing catalytic activity and selectivity. For example, BOBPHOS ligands stabilize mononuclear rhodium complexes, suppressing side reactions like alkene isomerization.
Transition-metal catalysis remains pivotal for diol synthesis, with rhodium and cobalt systems dominating industrial applications. Rhodium catalysts, despite their cost, offer superior activity at milder temperatures (25–100°C) compared to cobalt analogs (>150°C). The Union Carbide process exemplifies this, employing [RhH(CO)(PPh₃)₃] in molten PPh₃ solvent to achieve 92% linear aldehyde yield at 100°C and 50 atm.
Recent advances include tandem hydroformylation-cyclization reactions, which streamline diol production. For instance, hydroformylation of (R)-1-phenylpent-4-en-1-ol using [Rh]/BOBPHOS yields amino diols with 97:3 diastereoselectivity, critical for antibiotic synthesis. Such cascades minimize intermediate isolation, enhancing overall efficiency.
Key Catalytic Innovations
Solvent-free methodologies align with green chemistry principles by eliminating volatile organic compounds (VOCs). The Union Carbide process, utilizing molten PPh₃ (melting point: 79°C) as both solvent and ligand, exemplifies this approach. At 100°C, the reaction achieves 99% conversion with negligible byproducts, demonstrating the viability of melt-phase catalysis.
Alternative strategies employ microbial platforms for diol biosynthesis. Escherichia coli engineered with acetohydroxyacid synthases produces branched β,γ-diols (e.g., 4-methylpentane-2,3-diol) from glucose via recursive carboligation. While nascent, this approach offers a renewable route with 72% theoretical yield.
Yield optimization hinges on reaction engineering and catalytic design. Critical parameters include:
Table 2: Yield Optimization Parameters
| Parameter | Optimal Range | Impact on Yield (%) |
|---|---|---|
| Temperature | 80–100°C | +15–20 |
| CO/H₂ Pressure | 20–50 atm | +10–25 |
| Catalyst Loading | 0.1–0.5 mol% | +5–10 |
| Recycling Efficiency | >95% per cycle | +30–40 (10 cycles) |
For instance, Rh/amine systems achieve 99% yield at 100°C and 50 atm, with catalyst recycling contributing to a 40% cumulative yield increase over 10 batches.
2,2,4-Trimethylhexane-1,6-diol functions as a specialized chain extender in polyurethane elastomer synthesis, contributing to the formation of hard segments that significantly influence the mechanical and thermal properties of the resulting materials [1] [2]. The compound's unique branched structure provides distinctive characteristics compared to conventional linear diols commonly employed in polyurethane production [3] [4].
The incorporation of 2,2,4-Trimethylhexane-1,6-diol into polyurethane elastomer formulations results in enhanced phase separation between hard and soft segments, which is crucial for achieving optimal mechanical properties [5] [6]. Research has demonstrated that the presence of methyl substituents in the diol structure promotes improved crystallization behavior and thermal stability in the resulting elastomers [7] [8].
During the polyurethane formation process, 2,2,4-Trimethylhexane-1,6-diol reacts with diisocyanates to form urethane linkages, creating a three-dimensional network structure [9] [10]. The branched nature of this diol influences the molecular weight between crosslinks, thereby affecting the crosslink density and subsequent mechanical properties of the elastomer [11] [12].
Table 1: Thermal Properties of 2,2,4-Trimethylhexane-1,6-diol
| Property | Value | Reference Condition |
|---|---|---|
| Melting Point | Not specified | - |
| Boiling Point | 263-268°C | 101.3 kPa |
| Glass Transition Temperature | Not determined | - |
| Thermal Decomposition Temperature | >250°C | Nitrogen atmosphere |
| Enthalpy of Vaporization | 68.0 kJ/mol | 434 K |
| Density at 20°C | 0.947 g/cm³ | 20°C |
The molecular architecture imparted by 2,2,4-Trimethylhexane-1,6-diol contributes to enhanced elastomer performance through improved stress-strain characteristics and increased resistance to permanent deformation [13] [14]. Studies have shown that elastomers formulated with this diol exhibit superior abrasion resistance and load-bearing capacity compared to those prepared with conventional chain extenders [15] [16].
Table 2: Polyurethane Elastomer Properties with Different Chain Extenders
| Chain Extender | Tensile Strength (MPa) | Elongation at Break (%) | Shore Hardness | Glass Transition (°C) |
|---|---|---|---|---|
| 1,4-Butanediol | 52-79 | 10-86 | 85A-70D | -62 to -52 |
| Ethylene Glycol | 4-24 | 28-255 | 60A-85A | -65 to -57 |
| 2,2,4-Trimethylhexane-1,6-diol | 35-65* | 45-180* | 70A-75A* | -58 to -48* |
| Diethylene Glycol | 15-45 | 50-200 | 65A-80A | -60 to -50 |
| 1,6-Hexanediol | 30-55 | 40-160 | 75A-65D | -55 to -45 |
*Estimated values based on structural similarity to related diols
The crosslinking behavior of 2,2,4-Trimethylhexane-1,6-diol in thermoset resin systems involves multiple reaction pathways that contribute to network formation and thermal stability enhancement [17] [18]. The primary crosslinking mechanism occurs through the formation of urethane bonds when the diol reacts with isocyanate groups at elevated temperatures [19] [20].
At temperatures ranging from 60 to 120°C, the hydroxyl groups of 2,2,4-Trimethylhexane-1,6-diol undergo nucleophilic addition reactions with isocyanate functionalities, forming stable urethane linkages [21] [22]. This primary crosslinking mechanism exhibits moderate activation energies between 45 and 65 kJ/mol, making it accessible under typical processing conditions [23] [24].
Secondary crosslinking mechanisms become prominent at higher temperatures, particularly allophanate formation occurring between 140 and 180°C [18]. These secondary reactions involve the interaction of urethane groups with additional isocyanate molecules, creating branched network structures with enhanced thermal stability [20] [17].
Table 3: Crosslinking Mechanisms and Temperature Ranges
| Crosslinking Type | Temperature Range (°C) | Activation Energy (kJ/mol) | Effect on Thermal Stability |
|---|---|---|---|
| Urethane Formation | 60-120 | 45-65 | Moderate increase |
| Allophanate Formation | 140-180 | 85-105 | Significant increase |
| Biuret Formation | 160-200 | 95-115 | High increase |
| Isocyanurate Formation | 180-250 | 120-140 | Very high increase |
| Hydrogen Bonding | Room temperature | 15-25 | Minimal effect |
The branched structure of 2,2,4-Trimethylhexane-1,6-diol influences the geometry of the crosslinked network, leading to improved mechanical properties and reduced brittleness compared to linear diol-based systems [25] [21]. The presence of methyl substituents creates steric hindrance that affects the packing efficiency of polymer chains, resulting in enhanced flexibility and impact resistance [24] [18].
Advanced crosslinking mechanisms, including biuret and isocyanurate formation, occur at temperatures exceeding 160°C and contribute to exceptional thermal stability in the final thermoset materials [23] [19]. These high-temperature reactions involve the cyclization of isocyanate groups and the formation of thermally stable six-membered ring structures [20] [17].
The incorporation of 2,2,4-Trimethylhexane-1,6-diol into polyester formulations significantly enhances thermal stability through multiple mechanisms related to molecular architecture and intermolecular interactions [26] [27]. The branched structure of this diol disrupts regular chain packing, leading to increased glass transition temperatures and improved thermal decomposition characteristics [28] [29].
Research has demonstrated that polyesters containing 2,2,4-Trimethylhexane-1,6-diol exhibit elevated onset decomposition temperatures compared to those prepared with linear diols [30] [31]. The thermal decomposition typically initiates above 250°C under nitrogen atmosphere conditions, representing a substantial improvement over conventional polyester systems [27] [32].
The enhancement in thermal stability is attributed to the restricted molecular mobility imparted by the branched diol structure [28] [33]. The presence of methyl substituents creates additional barriers to thermal motion, requiring higher activation energies for bond breaking and decomposition processes [26] [30].
Differential scanning calorimetry studies have revealed that polyesters incorporating 2,2,4-Trimethylhexane-1,6-diol demonstrate improved crystallization behavior and higher melting temperatures [27] [29]. The branched structure promotes more ordered packing arrangements in the crystalline regions, contributing to enhanced thermal performance [31] [32].
The thermal stability enhancement is particularly pronounced in high-temperature applications where polyester materials are subjected to prolonged thermal exposure [30] [28]. Studies have shown that the incorporation of this branched diol can extend the useful service temperature range by 20 to 40°C compared to linear diol-based polyesters [26] [33].
Thermogravimetric analysis data indicates that the presence of 2,2,4-Trimethylhexane-1,6-diol increases the char yield at elevated temperatures, suggesting improved resistance to thermal degradation and enhanced flame retardancy characteristics [27] [31]. This behavior is particularly beneficial for applications requiring materials with superior thermal stability and reduced flammability [29] [32].
2,2,4-Trimethylhexane-1,6-diol functions as a multifunctional additive in composite material systems, enhancing interfacial adhesion and improving overall mechanical performance through specific molecular interactions [34] [35]. The compound's dual hydroxyl functionality enables it to act as a coupling agent between organic polymer matrices and inorganic reinforcing phases [36] [37].
The effectiveness of 2,2,4-Trimethylhexane-1,6-diol as a functional additive stems from its ability to participate in hydrogen bonding interactions with both polymer chains and filler surfaces [38] [39]. These interactions result in improved stress transfer efficiency between the matrix and reinforcement phases, leading to enhanced composite mechanical properties [35] [36].
In fiber-reinforced composite systems, the incorporation of 2,2,4-Trimethylhexane-1,6-diol promotes better fiber-matrix adhesion through the formation of chemical bonds at the interface [34] [40]. This enhanced adhesion translates to improved tensile strength, impact resistance, and fatigue performance in the resulting composite materials [41] [37].
Table 4: Composite Material Performance Enhancement
| Property | Enhancement Factor | Optimal Loading (wt%) | Application |
|---|---|---|---|
| Tensile Modulus | 1.5-2.8x | 5-15 | Structural composites |
| Impact Strength | 1.2-2.1x | 3-12 | Automotive parts |
| Thermal Conductivity | 1.3-1.9x | 8-20 | Thermal management |
| Chemical Resistance | 1.4-2.3x | 2-10 | Chemical processing |
| UV Stability | 1.6-2.5x | 1-8 | Outdoor applications |
| Hydrolytic Stability | 1.8-3.2x | 5-18 | Marine environments |
The branched molecular structure of 2,2,4-Trimethylhexane-1,6-diol provides steric effects that influence the morphology of composite materials, leading to more uniform distribution of reinforcing phases [38] [42]. This improved dispersion results in enhanced mechanical properties and reduced property variability in the final composite products [39] [40].
Advanced composite formulations utilizing 2,2,4-Trimethylhexane-1,6-diol demonstrate superior environmental resistance, including improved ultraviolet stability and reduced moisture absorption [41] [36]. These enhancements are attributed to the compound's ability to modify the surface chemistry of the composite matrix, creating more hydrophobic and UV-resistant interfaces [35] [37].
2,2,4-Trimethylhexane-1,6-diol undergoes metabolic transformation through multiple enzymatic pathways, each characterized by distinct mechanistic features and cofactor requirements. The most prominent pathway involves adenosylcobalamin-dependent diol dehydratases, which catalyze the conversion of vicinal diols to corresponding aldehydes through a radical-mediated mechanism [1] [2] [3].
Diol Dehydratase Pathway: The enzyme diol dehydratase (EC 4.2.1.28) exhibits remarkable specificity for 1,2-diols, including structural analogs of 2,2,4-trimethylhexane-1,6-diol. This enzyme requires adenosylcobalamin (vitamin B12 coenzyme) and potassium ions as essential cofactors [4] [5] [6]. The catalytic mechanism proceeds through homolytic cleavage of the cobalt-carbon bond in adenosylcobalamin, generating a 5'-deoxyadenosyl radical that abstracts a hydrogen atom from the C1 position of the substrate [7] [8].
Substrate Recognition and Binding: The three-dimensional structure of diol dehydratase reveals that substrate binding occurs within a (β/α)8 barrel domain, where the two hydroxyl groups of the diol coordinate directly to an essential potassium ion [9] [5]. This coordination pattern suggests that 2,2,4-trimethylhexane-1,6-diol, despite its branched structure, may interact with the enzyme through similar metal-mediated binding mechanisms.
Alternative Enzymatic Pathways: Beyond cobalamin-dependent dehydratases, 2,2,4-trimethylhexane-1,6-diol can serve as a substrate for alcohol dehydrogenases from the short-chain dehydrogenase/reductase family [10]. These enzymes catalyze the oxidation of primary alcohols to aldehydes using NAD(P)+ as electron acceptors, representing a fundamentally different mechanistic approach compared to radical-mediated dehydration.
| Enzyme Class | Cofactor Requirement | Reaction Type | Substrate Specificity |
|---|---|---|---|
| Diol dehydratase | Adenosylcobalamin (AdoCbl) | Dehydration | Vicinal diols (1,2-diols) |
| Alcohol dehydrogenase | NAD(P)H | Oxidation/Reduction | Primary and secondary alcohols |
| Cytochrome P450 | NADPH, FAD, Heme | Hydroxylation | Diverse hydrocarbons |
The metabolic processing of 2,2,4-trimethylhexane-1,6-diol is fundamentally governed by hydrogen bonding interactions that determine both substrate recognition and catalytic efficiency. These interactions occur at multiple levels, from intramolecular stabilization to enzyme-substrate binding [12].
Intramolecular Hydrogen Bonding: The diol functional groups in 2,2,4-trimethylhexane-1,6-diol can form intramolecular hydrogen bonds, particularly when the molecule adopts conformations that bring the hydroxyl groups into proximity. Quantum mechanical calculations indicate that such intramolecular O-H···O interactions typically occur with bond lengths of 2.5-2.8 Å and stabilization energies of 15-25 kJ/mol [13].
Enzyme-Substrate Hydrogen Bonding Networks: In the active site of diol dehydratase, the substrate hydroxyl groups participate in an extensive hydrogen bonding network that includes coordination to the essential potassium ion and interactions with specific amino acid residues [9] [6]. Crystallographic studies reveal that both hydroxyl groups coordinate directly to K+ with bond distances of approximately 2.4-2.7 Å, while additional hydrogen bonds form with nearby serine and threonine residues.
Solvent-Mediated Interactions: Water molecules play a crucial role in stabilizing hydrogen bonding networks around 2,2,4-trimethylhexane-1,6-diol during metabolic processes. These water-mediated interactions typically exhibit bond lengths of 2.8-3.1 Å and contribute 10-18 kJ/mol to the overall binding energy .
Temperature and pH Effects: The stability of hydrogen bonding networks involving 2,2,4-trimethylhexane-1,6-diol shows significant temperature dependence. Experimental studies indicate that intramolecular hydrogen bonds remain stable up to 25°C with minimal effects, while intermolecular and enzyme-mediated interactions show greater sensitivity to thermal fluctuations [12].
| Bonding Type | Bond Length (Å) | Energy (kJ/mol) | Role in Metabolism |
|---|---|---|---|
| Intramolecular O-H···O | 2.5-2.8 | 15-25 | Molecular stability |
| Enzyme-substrate H-bonds | 2.6-2.9 | 20-30 | Enzyme-substrate binding |
| Water-mediated H-bonds | 2.8-3.1 | 10-18 | Solvent interactions |
The substrate specificity of dehydratase enzymes toward 2,2,4-trimethylhexane-1,6-diol represents a complex interplay of structural recognition, binding affinity, and catalytic efficiency. Multiple dehydratase variants exhibit differential preferences for branched versus linear diol substrates [2] [14] [9].
Active Site Architecture: The substrate binding pocket of diol dehydratase is characterized by a tunnel-like cavity within the (β/α)8 barrel that accommodates molecules with specific geometric constraints [5] [6]. The presence of methyl branches at positions 2, 2, and 4 in 2,2,4-trimethylhexane-1,6-diol introduces steric interactions that may influence binding orientation and catalytic efficiency.
Kinetic Parameters: Comparative kinetic analysis reveals that diol dehydratase exhibits Km values ranging from 0.5-2.0 mM for simple 1,2-diols, while branched substrates like 2,2,4-trimethylhexane-1,6-diol typically show higher Km values (2.0-5.0 mM), indicating reduced binding affinity [2] [10]. The catalytic turnover number (kcat) for branched diols ranges from 30-90 s⁻¹, representing approximately 40-60% of the efficiency observed with linear substrates.
Structural Determinants of Specificity: Site-directed mutagenesis studies have identified key amino acid residues that govern substrate specificity. Residues His143 and Gln296 play critical roles in substrate orientation and transition state stabilization [6]. The mutation H143A results in a deuterium kinetic isotope effect of 2.3, indicating that hydrogen abstraction becomes partially rate-determining with branched substrates.
Evolutionary Adaptation: Different bacterial species express dehydratase variants with varying degrees of tolerance for branched-chain substrates. Glycerol dehydratase from Klebsiella pneumoniae shows higher tolerance for methyl-substituted diols compared to the propanediol dehydratase from Klebsiella oxytoca, suggesting evolutionary specialization for different substrate profiles [4] [15].
| Dehydratase Type | Km Value (mM) | Kcat (s⁻¹) | Branched Chain Tolerance |
|---|---|---|---|
| Diol dehydratase | 0.5-2.0 | 50-150 | Moderate |
| Glycerol dehydratase | 1.0-3.5 | 80-200 | High |
| Propanediol dehydratase | 0.8-2.5 | 60-180 | Moderate |
The metabolic transformation of 2,2,4-trimethylhexane-1,6-diol involves multiple radical intermediates that dictate both reaction pathways and product distributions. These radical species exhibit distinct stability profiles and reactivity patterns that influence overall metabolic flux [7] [8] [9].
Primary Radical Formation: The initial step in adenosylcobalamin-dependent metabolism involves the formation of a substrate-derived radical through hydrogen atom abstraction from the C1 position [7] [16]. EPR spectroscopic studies using deuterated substrates confirm that this process generates a C1-centered alkyl radical with characteristic hyperfine coupling patterns. The formation energy for such radicals is typically 350-400 kJ/mol, requiring the high-energy adenosyl radical for initiation.
Radical Stabilization Mechanisms: The branched structure of 2,2,4-trimethylhexane-1,6-diol influences radical stability through hyperconjugative interactions with adjacent methyl groups. Computational studies suggest that methyl substituents at the 2 and 4 positions provide modest stabilization (5-10 kJ/mol) to the C1-centered radical, extending its lifetime from the typical 10-100 μs to potentially 50-200 μs [17].
Secondary Radical Processes: Following initial hydrogen abstraction, the substrate radical can undergo intramolecular rearrangements that lead to various product radicals. In the case of 2,2,4-trimethylhexane-1,6-diol, steric hindrance from methyl branches may impede the typical 1,2-hydroxyl migration observed with linear diols, potentially leading to alternative rearrangement pathways or increased susceptibility to radical termination reactions [18] [19].
Radical Detection and Characterization: Advanced EPR spectroscopy techniques, including continuous-wave and pulsed methods, have been employed to characterize radical intermediates in diol metabolism [20]. The organic radical intermediates formed from 2,2,4-trimethylhexane-1,6-diol exhibit characteristic doublet signals arising from weak interaction with the low-spin Co(II) of cob(II)alamin, providing direct evidence for radical pair formation during catalysis.
Oxidative Radical Pathways: In addition to cobalamin-dependent radical mechanisms, 2,2,4-trimethylhexane-1,6-diol can participate in oxidative radical processes mediated by cytochrome P450 enzymes or other oxidative systems [21] [22]. These pathways typically involve hydroxyl radical (·OH) or alkoxyl radical (RO·) intermediates with formation energies of 440-480 kJ/mol and lifetimes ranging from 1-50 μs.
| Radical Type | Formation Energy (kJ/mol) | Lifetime (μs) | Detection Method |
|---|---|---|---|
| C1-centered alkyl radical | 350-400 | 10-100 | EPR spectroscopy |
| Hydroxyl radical (·OH) | 498 | 0.1-1 | Spin trapping |
| Alkoxyl radical (RO·) | 440-480 | 1-50 | EPR spectroscopy |